molecular formula C24H21F2N7O B12467963 N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide

Cat. No.: B12467963
M. Wt: 461.5 g/mol
InChI Key: RWACPKKFCLUOTG-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide typically involves multiple steps. One common approach is to start with the triazine core, which is then functionalized with fluorophenyl and methylphenyl groups through a series of substitution reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sulfuric acid to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction cascades and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents, such as:

Uniqueness

What sets N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide apart is its specific combination of fluorophenyl and methylphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H21F2N7O

Molecular Weight

461.5 g/mol

IUPAC Name

2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H21F2N7O/c1-15-3-2-4-20(13-15)28-21(34)14-27-22-31-23(29-18-9-5-16(25)6-10-18)33-24(32-22)30-19-11-7-17(26)8-12-19/h2-13H,14H2,1H3,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

RWACPKKFCLUOTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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